N-{1-(2,4-dichlorophenyl)-2-[(diphenylmethyl)amino]-2-oxoethyl}pyridine-2-carboxamide
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Overview
Description
2-(2,4-dichlorophenyl)-N-(diphenylmethyl)-2-(pyridin-2-ylformamido)acetamide is a complex organic compound that features a combination of aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenyl)-N-(diphenylmethyl)-2-(pyridin-2-ylformamido)acetamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the 2,4-dichlorophenyl intermediate: This can be achieved through the chlorination of a phenyl ring.
Introduction of the diphenylmethyl group: This step might involve a Friedel-Crafts alkylation reaction.
Attachment of the pyridin-2-ylformamido group: This could be done through an amide formation reaction, possibly using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenyl)-N-(diphenylmethyl)-2-(pyridin-2-ylformamido)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction could potentially modify the aromatic rings or the amide group.
Reduction: This might reduce the carbonyl group in the amide to an amine.
Substitution: Halogen atoms on the aromatic rings can be substituted with other groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use in the production of advanced materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific proteins or enzymes, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenyl)-N-(diphenylmethyl)-2-(pyridin-2-ylformamido)acetamide: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of 2-(2,4-dichlorophenyl)-N-(diphenylmethyl)-2-(pyridin-2-ylformamido)acetamide lies in its specific combination of functional groups and aromatic rings, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C27H21Cl2N3O2 |
---|---|
Molecular Weight |
490.4 g/mol |
IUPAC Name |
N-[2-(benzhydrylamino)-1-(2,4-dichlorophenyl)-2-oxoethyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C27H21Cl2N3O2/c28-20-14-15-21(22(29)17-20)25(32-26(33)23-13-7-8-16-30-23)27(34)31-24(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17,24-25H,(H,31,34)(H,32,33) |
InChI Key |
CGGHBBWVGHFMSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C(C3=C(C=C(C=C3)Cl)Cl)NC(=O)C4=CC=CC=N4 |
Origin of Product |
United States |
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